1-Hydroxyanthrone

Vue d'ensemble

Description

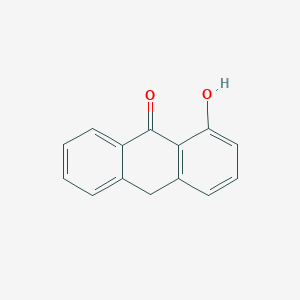

1-Hydroxy-10H-anthracen-9-one, également connue sous le nom d'anthrone, est un composé organique de formule moléculaire C14H10O2. C'est un dérivé de l'anthracène et se caractérise par un groupe hydroxyle en position 1 et un groupe cétone en position 9. Ce composé est couramment utilisé dans diverses applications industrielles, notamment la production de colorants, de pigments et d'agents de blanchiment fluorescents .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : 1-Hydroxy-10H-anthracen-9-one peut être synthétisée par plusieurs méthodes. Une méthode courante implique la réduction de l'anthraquinone en utilisant de la poudre de zinc et de l'acide acétique. La réaction se déroule généralement sous reflux, conduisant à la formation de 1-hydroxy-10H-anthracen-9-one .

Méthodes de production industrielles : Dans les milieux industriels, la production de 1-hydroxy-10H-anthracen-9-one implique souvent l'hydrogénation catalytique de l'anthraquinone. Ce procédé est réalisé en présence d'un catalyseur approprié, tel que le palladium sur charbon, sous haute pression et température .

Analyse Des Réactions Chimiques

Alkylation at C-10 Position

1-Hydroxyanthrone undergoes regioselective alkylation at the C-10 position when reacting with quinonemethides generated in situ from p-acetoxybenzyl chlorides. This reaction produces stable 10-benzyl-10-hydroxyanthrone adducts (Table 1) .

Mechanism :

-

Quinonemethides act as electrophiles, attacking the electron-rich C-10 position.

-

The reaction proceeds via nucleophilic addition, stabilized by resonance with the anthrone aromatic system.

Key Data :

| Adduct | Yield (%) | -NMR (δ, ppm) | -NMR (δ, ppm) |

|---|---|---|---|

| 13 | 85 | 1.88–2.51 (CH), 5.98–8.66 (Ar-H) | 125.6 (C-4/C-5), 147 (C-4a/C-10a) |

| 14 | 78 | 1.84–2.51 (CH), 6.85–7.98 (Ar-H) | 126.1 (C-4/C-5), 145 (C-4a/C-10a) |

Acetylation of Hydroxyl Group

The phenolic hydroxyl group undergoes selective acetylation under controlled conditions :

-

Mild conditions (acetic anhydride, room temperature): Forms monoacetate (16, 90% yield).

-

Vigorous conditions (reflux with excess acetyl chloride): Forms diacetate (17, 82% yield).

Structural Confirmation :

-

Monoacetate (16) : IR shows loss of O–H stretch (3400 cm) and new C=O peak at 1740 cm.

-

Diacetate (17) : -NMR displays two singlet peaks at δ 2.30 and 2.35 ppm for acetyl groups.

Redox Behavior in Electrocatalytic Systems

This compound derivatives participate in electron-transfer reactions, as demonstrated in anthrahydroquinone (AHQ) systems :

Key Observations :

-

Electron injection triggers bond cleavage, releasing CHCN and forming anthraquinone (AQ) via chain reactions.

Proposed Pathway :

-

Initial reduction of this compound derivative to radical anion (AQ^-^−).

-

AQ^-^− reduces additional reactant molecules, propagating the chain reaction.

-

Termination upon full consumption of reactants, yielding AQ and CHCN .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of related anthrone derivatives reveals decomposition patterns :

-

Primary degradation : Occurs at 250–330°C via loss of volatile fragments (e.g., CH, CO).

-

Residue : Metal oxides (e.g., NiO, ZnO) or carbonaceous material remain above 800°C.

Interaction with Biological Targets

While not directly studied for this compound, structurally similar 1-hydroxyanthraquinones exhibit:

Applications De Recherche Scientifique

Medical Applications

1.1 Dermatological Use

1-Hydroxyanthrone is primarily recognized for its effectiveness as a topical treatment for psoriasis. It functions by modulating skin cell proliferation and inflammation. The compound has been shown to inhibit the secretion of pro-inflammatory cytokines, which are pivotal in the pathogenesis of psoriasis. Studies indicate that anthralin can induce apoptosis in keratinocytes, thereby reducing hyperproliferation associated with psoriatic lesions .

1.2 Anticancer Properties

Recent research has demonstrated that this compound exhibits anticancer activity. It has been observed to induce cell cycle arrest and apoptosis in various cancer cell lines, including prostate cancer cells (DU-145). The mechanism involves the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways .

Case Studies and Research Findings

Recent Advancements

4.1 Novel Delivery Systems

Innovative drug delivery systems incorporating this compound are being explored to enhance its therapeutic efficacy in treating skin diseases like psoriasis. These systems aim to improve skin penetration and reduce systemic side effects while maintaining localized action .

4.2 Combination Therapies

Research is ongoing into combining this compound with other therapeutic agents to enhance immune responses in vaccination protocols, particularly in dermatological applications .

Mécanisme D'action

The mechanism of action of 1-hydroxy-10H-anthracen-9-one involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a reducing agent, participating in redox reactions that influence cellular processes. Its hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes and other biomolecules, modulating their activity .

Comparaison Avec Des Composés Similaires

1-Hydroxy-10H-anthracen-9-one peut être comparée à d'autres composés similaires, tels que :

Anthraquinone : Contrairement à 1-hydroxy-10H-anthracen-9-one, l'anthraquinone ne possède pas de groupe hydroxyle et est principalement utilisée comme agent oxydant.

En mettant en évidence les caractéristiques structurales et la réactivité uniques de 1-hydroxy-10H-anthracen-9-one, ses applications distinctes et ses avantages par rapport aux composés similaires peuvent être mieux compris.

Activité Biologique

1-Hydroxyanthrone, a derivative of anthrone, has garnered attention due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound (C14H10O2) is characterized by an anthracene backbone with a hydroxyl group at the first position. This structural feature is crucial for its biological activity, influencing solubility, reactivity, and interaction with biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that this compound possesses significant antibacterial properties against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting nucleic acid synthesis .

- Anticancer Properties : The compound has shown cytotoxic effects on several cancer cell lines. Studies suggest that it induces apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

- Anti-inflammatory Effects : this compound has been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The mechanisms underlying the biological activities of this compound include:

- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis .

- Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in cellular metabolism and proliferation, contributing to its anticancer effects .

- Induction of Apoptosis : By increasing ROS levels, this compound triggers apoptotic pathways in cancer cells, promoting cell death .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various anthraquinones, including this compound. It was found effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. The study highlighted the importance of hydroxyl groups in enhancing antimicrobial activity .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound exhibited IC50 values below 20 µM against breast and colon cancer cells. Mechanistic studies indicated that it induced apoptosis via mitochondrial pathways, evidenced by increased caspase-3 activity and PARP cleavage .

Research Findings Summary

Propriétés

IUPAC Name |

1-hydroxy-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-7,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHRXVXCOMMNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169112 | |

| Record name | 1-Hydroxyanthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1715-81-7 | |

| Record name | 1-Hydroxy-9-anthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1715-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxyanthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyanthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXYANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL5DBC8894 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.